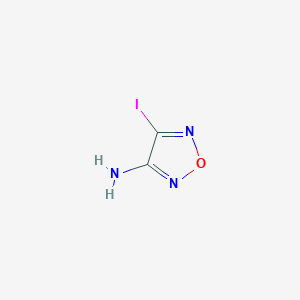

4-Iodo-1,2,5-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN3O/c3-1-2(4)6-7-5-1/h(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUUWZMEKKWRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423614 | |

| Record name | 4-iodo-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159013-89-5 | |

| Record name | 4-iodo-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 1,2,5 Oxadiazol 3 Amine

Established Synthetic Routes to 1,2,5-Oxadiazol-3-amines

The formation of aminofurazans relies on two key stages: the construction of the heterocyclic ring and the introduction of the amino group.

The 1,2,5-oxadiazole ring is a stable aromatic system, and its synthesis has been the subject of extensive research. researchgate.netnih.gov A predominant and versatile method for constructing the furazan (B8792606) ring is the cyclization of α-dioximes. This transformation typically involves a dehydration reaction, which can be promoted by various reagents or conditions. thieme-connect.com

Another significant approach involves tandem diazotization/cyclization reactions of precursors bearing appropriate functional groups. beilstein-journals.org The inherent stability of the resulting oxadiazole ring allows for a range of reaction conditions, making it a valuable scaffold in various chemical syntheses. thieme-connect.comthieme-connect.de A variety of synthetic strategies, including cycloaddition, dimerization, condensation, and thermolysis, have been developed to access this heterocyclic core. researchgate.netnih.gov

Table 1: Selected Methods for 1,2,5-Oxadiazole (Furazan) Core Synthesis

| Precursor | Method | Key Features | Reference |

| α-Dioximes | Dehydrative Cyclization | A common and versatile method for forming the furazan ring. | thieme-connect.com |

| (1,2,5-Oxadiazolyl)carboxamides | Tandem Diazotization/Azo Coupling | Allows for the synthesis of fused heterocyclic systems containing the furazan core. | beilstein-journals.org |

| α-Nitro-ketoximes | Alumina-Catalyzed Cyclization | Provides a route to 1,2,5-oxadiazole N-oxides (furoxans), which can be deoxygenated to furazans. | researchgate.net |

| Organic Nitriles | Cyclization Mechanisms | Can be used to form substituted furazans, playing a significant role in the synthesis of nitrogen-rich compounds. | researchgate.net |

The introduction of an amino group onto a pre-formed 1,2,5-oxadiazole ring can be challenging due to the ring's relatively low reactivity towards nucleophiles unless activated. thieme-connect.de Therefore, a more common strategy involves carrying the nitrogen functionality through the cyclization process. For instance, starting materials containing amine precursors, such as azido (B1232118) groups, can be used to form the ring, with subsequent reduction to the desired amine. beilstein-journals.org

Alternatively, nucleophilic substitution reactions can be employed if a suitable leaving group is present on the oxadiazole ring. thieme-connect.de While direct amination of C-H bonds on oxadiazoles (B1248032) is not a standard procedure, methods have been developed for other isomers like 1,3,4-oxadiazoles, which could conceptually be explored for the 1,2,5-scaffold. bohrium.com Syntheses of various 1,2,5-oxadiazol-3-amines have been reported, often starting from precursors that already contain a nitrogen-based functional group that is converted to the amine. iiarjournals.org

Cyclization Reactions for the Formation of the 1,2,5-Oxadiazole (Furazan) Core

Strategies for Regioselective Iodination of 1,2,5-Oxadiazole Scaffolds

Achieving regioselective iodination of a substituted furazan requires careful consideration of the electronic nature of the ring and the substituents. The 1,2,5-oxadiazole ring is electron-deficient, which generally deactivates it towards electrophilic substitution. thieme-connect.de

Direct electrophilic iodination of aromatic and heterocyclic systems is a fundamental transformation in organic synthesis. researchgate.net Common iodinating agents include molecular iodine in the presence of an oxidizing agent, iodine monochloride (ICl), and N-iodosuccinimide (NIS). researchgate.netic.ac.ukwuxiapptec.com

However, the electron-withdrawing nature of the furazan ring makes it less susceptible to electrophilic attack compared to electron-rich aromatics. thieme-connect.de Therefore, successful iodination often requires harsh conditions or the presence of activating groups on the ring. The choice of iodinating reagent is critical; highly reactive "super-electrophilic" iodine sources, sometimes generated in situ, may be necessary to overcome the low reactivity of the substrate. wuxiapptec.com For other heterocycles, hypervalent iodine reagents have been shown to facilitate halogenation under mild, aqueous conditions, which represents a potential strategy. nih.gov

Table 2: Common Reagents for Electrophilic Iodination

| Reagent/System | Description | Reference |

| I₂ / Oxidant (e.g., H₂O₂) | Elemental iodine is activated by an oxidizing agent to generate a more potent electrophilic iodine species. | mdpi.com |

| Iodine Monochloride (ICl) | A reactive interhalogen compound that serves as a source of electrophilic iodine. | researchgate.net |

| N-Iodosuccinimide (NIS) | A common and easy-to-handle solid reagent for electrophilic iodination, often used with an acid catalyst for less reactive substrates. | wuxiapptec.com |

| PIDA / KX | Phenyliodine diacetate (PIDA), a hypervalent iodine(III) reagent, can facilitate halogenation using potassium halides (KX) as the halogen source. | nih.gov |

While transition-metal catalysis is a cornerstone of modern C-H functionalization, specific examples of metal-catalyzed iodination of the 1,2,5-oxadiazole ring are not widely reported in the surveyed literature. However, methodologies exist for other heterocyclic systems. For instance, copper-catalyzed reactions are frequently used for halogenation. organic-chemistry.org A metal-free oxidative iodination of 2-substituted 1,3,4-oxadiazoles using sodium iodide and Selectfluor has been developed, which proceeds in moderate to good yields. researchgate.net Although this applies to a different oxadiazole isomer, it highlights that oxidative, non-metallic conditions can be effective for the iodination of such electron-deficient rings.

Direct Electrophilic Iodination Approaches on the Oxadiazole Ring

Multi-Step Synthesis Pathways for 4-Iodo-1,2,5-oxadiazol-3-amine

Given the specific substitution pattern of the target compound, a multi-step synthesis is the most practical approach. A plausible synthetic route would involve the formation of a suitably substituted furazan precursor followed by functional group interconversions. One logical precursor is 4-amino-3-nitro-1,2,5-oxadiazole.

A potential pathway could be:

Diazotization of the amino group on 4-amino-3-nitro-1,2,5-oxadiazole to form a diazonium salt.

Iodination via a Sandmeyer-type reaction, where the diazonium group is displaced by an iodide ion to yield 4-iodo-3-nitro-1,2,5-oxadiazole.

Reduction of the nitro group to an amino group, for which various reagents like stannous chloride are effective, to furnish the final product, this compound.

Table 3: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Transformation | Intermediate/Product | Potential Reagents | Reference |

| 1 | 4-Amino-3-nitro-1,2,5-oxadiazole | Diazotization | 3-Nitro-1,2,5-oxadiazol-4-diazonium salt | NaNO₂, aq. acid | beilstein-journals.org |

| 2 | 3-Nitro-1,2,5-oxadiazol-4-diazonium salt | Iodination (Sandmeyer-type) | 4-Iodo-3-nitro-1,2,5-oxadiazole | KI | |

| 3 | 4-Iodo-3-nitro-1,2,5-oxadiazole | Nitro Group Reduction | This compound | SnCl₂ / HCl |

This strategic sequence allows for the regioselective introduction of both the iodo and amino functionalities onto the furazan core by leveraging well-established and reliable chemical transformations.

Precursor Synthesis and Pre-functionalization Strategies

The synthesis of this compound logically commences with the construction of its core scaffold, 1,2,5-oxadiazol-3-amine (B3056651), also known as 3-aminofurazan. The methodologies for creating this precursor are foundational in the synthesis of many substituted 1,2,5-oxadiazoles.

A common strategy begins with simple, readily available starting materials such as malononitrile (B47326). The reaction of malononitrile with sodium nitrite (B80452) (NaNO₂) in an acidic medium like hydrochloric acid (HCl) can produce 2-hydroxyiminopropanedinitrile. researchgate.net This intermediate is pivotal as it contains the requisite N-O bond and adjacent carbon atoms necessary for cyclization. The subsequent cyclization with hydroxylamine (B1172632) hydrochloride or its free base in water leads to the formation of an amidoxime (B1450833), specifically 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboxamidine. researchgate.net

Further transformation is required to yield the direct precursor for iodination. Deoximation of the amidoxime intermediate, for instance using lead(IV) oxide (PbO₂) in acetic acid, can furnish 4-amino-1,2,5-oxadiazole-3-carbonitrile. researchgate.net While this nitrile is a versatile building block for many derivatives, obtaining the unfunctionalized 1,2,5-oxadiazol-3-amine is the primary goal for this specific synthetic route. This can be achieved through various transformations that replace the carbonitrile group. Alternatively, other synthetic routes might build the 3-aminofurazan ring system from different starting blocks, but the principle of cyclizing a dinitrogen species with a C2 fragment remains central. Another important precursor in the synthesis of related energetic materials is 3-amino-4-azido-1,2,5-oxadiazole, which itself is derived from other functionalized furazans, indicating the modular nature of synthesizing these heterocycles. vietnamjournal.ru

Sequential Construction of the Iodinated 1,2,5-Oxadiazole-3-amine Moiety

Once the 1,2,5-oxadiazol-3-amine precursor is obtained, the next critical step is the introduction of the iodine atom at the C4 position. This is typically accomplished through an electrophilic aromatic substitution reaction. The amino group (-NH₂) already present on the oxadiazole ring acts as a powerful activating group, directing the incoming electrophile (in this case, an iodonium (B1229267) ion "I+") to the adjacent, electron-rich carbon atom.

The direct iodination of electron-rich heterocycles is a well-established transformation. rsc.orgacs.org Various iodinating agents and systems can be employed. Common electrophilic iodine sources include molecular iodine (I₂), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). acs.org However, these reagents are often not reactive enough on their own and require an activating agent or oxidant to generate a more potent electrophilic species. acs.org

A plausible and widely used method involves the combination of molecular iodine with a suitable oxidant. For example, an I₂/oxidant system facilitates the formation of the iodinating species. This approach is prevalent in the synthesis of 2-amino-1,3,4-oxadiazoles and thiadiazoles, where an I₂-mediated oxidative C-O/C-S bond formation is the key step in the cyclization process. researchgate.netacs.org For the direct iodination of the pre-formed 1,2,5-oxadiazol-3-amine ring, a similar oxidative approach is effective. The reaction proceeds by activating I₂ to form an electrophilic iodine species that is then attacked by the electron-rich C4 position of the aminofurazan ring.

Optimization of Reaction Conditions and Yield Enhancement Protocols

The efficiency and yield of the iodination step are highly dependent on the specific reaction conditions. Optimization of these parameters is crucial for developing a robust and scalable synthetic protocol. Key variables include the choice of iodinating agent, oxidant, catalyst, solvent, base, and temperature.

Iodinating Agent and Oxidant/Catalyst System: The choice of the iodine source and the activating system is paramount. While molecular iodine is inexpensive, it often requires a co-oxidant. Studies on the iodination of other heterocycles have explored various systems that could be applied to this synthesis. rsc.orgnih.gov Palladium-catalyzed C-H iodination using I₂ as the sole oxidant has been shown to be effective for a wide range of heterocycles, including oxazoles. nih.gov Another approach uses a combination of an iodine source like sodium iodide with an oxidant such as potassium persulfate (K₂S₂O₈) and a catalytic amount of a metal salt like manganese(II) sulfate (B86663) (MnSO₄). rsc.org

The following table summarizes various catalytic and reagent systems used for the iodination of aromatic and heteroaromatic compounds, which could be adapted for the target synthesis.

| Entry | Iodine Source | Catalyst / Oxidant | Solvent | Key Features | Ref |

| 1 | I₂ | Pd(OAc)₂ | DMF | Effective for various heterocycles; I₂ acts as the sole oxidant. | nih.gov |

| 2 | NaI | K₂S₂O₈ / MnSO₄ | DCE | Radical-based C-H iodination selective for C3 in quinolines. | rsc.org |

| 3 | NH₄I | Iodosylbenzene | CH₃CN | Mild, rapid, and high-yielding for electron-rich phenols. | researchgate.net |

| 4 | I₂ | Silver Mesylate | Dioxane | Effective for electron-deficient arenes and heterocycles. | acs.org |

| 5 | Aryl Iodides | Pd(OAc)₂ / AgOAc | HFIP | Site-selective C-H iodination using aryl iodides as reagents. | chinesechemsoc.org |

Solvent and Base: The solvent can significantly influence reaction rates and selectivity. Solvents such as dichloromethane (B109758) (DCM), dichloroethane (DCE), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF) are commonly employed. rsc.orgnih.gov In some protocols, highly polar or fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to promote C-H functionalization. chinesechemsoc.org The addition of a base, such as potassium carbonate (K₂CO₃) or lithium carbonate (Li₂CO₃), may be necessary to neutralize acidic byproducts like HI that can form during the reaction, preventing potential side reactions or decomposition of the starting material. acs.orgacs.org

The table below outlines a typical optimization process for an iodination reaction, demonstrating the impact of various parameters on the yield. This data is generalized from studies on related heterocycles. rsc.org

| Parameter | Condition A | Condition B | Condition C | Condition D |

| Catalyst | MnSO₄ | CoCl₂ | Bi(NO₃)₃ | None |

| Yield (%) | Trace | 1% | 30% | 0% |

| Oxidant | K₂S₂O₈ | Oxone® | H₂O₂ | NaIO₄ |

| Yield (%) | 30% | 15% | 5% | 0% |

| Solvent | DCE | CH₃CN | Toluene | Dioxane |

| Yield (%) | 30% | 25% | 10% | 20% |

| Temperature | 80 °C | 100 °C | 130 °C | Room Temp |

| Yield (%) | 15% | 25% | 30% | No Reaction |

These optimization tables illustrate that a systematic approach, involving the screening of catalysts, oxidants, solvents, and temperatures, is essential to develop an efficient protocol for the synthesis of this compound with enhanced yields.

Reactivity and Chemical Transformations of 4 Iodo 1,2,5 Oxadiazol 3 Amine

Reactivity Profile of the Iodo Substituent

The iodo substituent at the 4-position of the 1,2,5-oxadiazole ring is activated towards metal-catalyzed cross-coupling reactions. This enhanced reactivity stems from the electron-withdrawing nature of the heterocyclic ring, which facilitates the oxidative addition step in catalytic cycles involving palladium or copper. This makes 4-iodo-1,2,5-oxadiazol-3-amine a valuable building block for the synthesis of more complex substituted oxadiazoles (B1248032).

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. wikipedia.orgacs.org The iodo-substituted oxadiazole is a competent electrophile in several of these transformations.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful method for creating carbon-carbon bonds. wikipedia.org This reaction typically employs a palladium catalyst and a base. wikipedia.org For iodo-heterocycles like this compound, the reaction allows for the introduction of various aryl, heteroaryl, or alkenyl groups. researchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of ligand, base, and solvent is crucial for optimizing reaction conditions and can influence reaction rates and yields. academie-sciences.fryonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents generalized conditions based on protocols for iodo-heterocycles.

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(dtbpf), Pd(PPh₃)₄ | researchgate.netacs.org |

| Ligand | PPh₃, dtbpf, α-aminophosphonates | academie-sciences.frresearchgate.net |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol) | wikipedia.orgyonedalabs.com |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | researchgate.net |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | researchgate.netfishersci.it |

| Temperature | Room Temperature to 130°C | researchgate.netnih.gov |

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. mdpi.comorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. mdpi.comorganic-chemistry.org This methodology is highly effective for the alkynylation of iodo-substituted heterocycles. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl iodide, followed by transmetalation with a copper acetylide intermediate, and reductive elimination. mdpi.com This strategy allows for the synthesis of various alkynyl-substituted 1,2,5-oxadiazoles.

Table 2: General Conditions for Sonogashira Coupling of Iodo-Heterocycles This table outlines typical conditions derived from literature on similar substrates.

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(PhCN)₂Cl₂]/P(t-Bu)₃ | mdpi.comorganic-chemistry.org |

| Co-catalyst | CuI | mdpi.com |

| Alkyne | Terminal alkynes | organic-chemistry.org |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | organic-chemistry.org |

| Solvent | THF, DMF | rsc.org |

| Temperature | Room Temperature to 145°C | organic-chemistry.orgrsc.org |

The Heck reaction forms a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction provides a means to introduce alkenyl substituents onto the 1,2,5-oxadiazole core. The mechanism involves oxidative addition of the palladium catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. chim.it The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govchim.it

Table 3: Typical Heck Reaction Parameters for Aryl Iodides This table summarizes common conditions applicable to iodo-heterocycles.

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ | chim.itresearchgate.net |

| Ligand | P(t-Bu)₃, (R)-BINAP | nih.govchim.it |

| Alkene | Acrylates, Styrenes | nih.gov |

| Base | Triethylamine (TEA), MeCy₂N | nih.gov |

| Solvent | Acetonitrile (B52724), Toluene | nih.gov |

| Temperature | 20°C to 130°C | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing aryl amines and has largely replaced harsher classical methods. wikipedia.orgfishersci.it For this compound, this reaction would involve coupling at the iodo-position with a primary or secondary amine, offering a pathway to differentially substituted diamino-1,2,5-oxadiazoles. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the broad success and substrate scope of this reaction. wikipedia.orgorganic-chemistry.org

Table 4: Representative Buchwald-Hartwig Amination Conditions This table presents generalized conditions based on established protocols.

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | researchgate.net |

| Ligand | BINAP, DPPF, Sterically hindered phosphines | wikipedia.org |

| Amine | Primary amines, Secondary amines, Ammonia equivalents | organic-chemistry.orgnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | fishersci.itnih.gov |

| Solvent | Toluene, Dioxane, THF | fishersci.it |

| Temperature | Room Temperature to 110°C | fishersci.it |

Copper-catalyzed reactions offer a valuable alternative and sometimes complementary approach to palladium-based methods for cross-coupling. nih.gov Copper catalysis is particularly relevant for C-N bond formation. Recent advancements have shown that a combination of a copper(I) iodide catalyst and specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, can effectively couple iodo-azoles with N-heterocycles. nih.govacs.org The use of silver salt additives, like silver benzoate, can further improve reaction yields by acting as an iodide scavenger. nih.gov This methodology is applicable to a range of iodo-heterocycles, suggesting its potential utility for the functionalization of this compound with various nitrogen nucleophiles. nih.govacs.org

Table 5: Optimized Conditions for Copper-Catalyzed C-N Coupling of Iodo-Azoles This table is based on specific findings for the coupling of iodo-heterocycles with N-heterocycles.

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | CuI | nih.govacs.org |

| Ligand | 4,7-Dimethoxy-1,10-phenanthroline | nih.govacs.org |

| Additive | Silver benzoate | nih.gov |

| Base | Cs₂CO₃ | nih.gov |

| Solvent | Toluene, Dioxane, DMF | nih.govnih.gov |

| Temperature | 80°C to 120°C | nih.gov |

Heck Reaction Applications

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is an electron-deficient heterocycle. This electronic nature, coupled with the presence of a good leaving group like iodine, makes the C-4 position of this compound susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.dewikipedia.org In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, which is stabilized by electron-withdrawing groups on the aromatic ring. govtpgcdatia.ac.inlibretexts.org

The reactivity of aryl halides in SNAr reactions is often enhanced by the presence of activating groups, typically those with strong electron-withdrawing properties. masterorganicchemistry.comyoutube.com For heteroaromatic systems like 1,2,5-oxadiazoles, the ring itself contributes significantly to the electron deficiency, facilitating nucleophilic attack. thieme-connect.de While specific studies detailing a wide range of SNAr reactions on this compound are not extensively documented in the provided search results, the general principles of SNAr on similar heterocyclic systems suggest that various nucleophiles could displace the iodo group.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions at the C-4 Position This table is based on general principles of SNAr reactions on activated halo-heterocycles and may not represent experimentally verified transformations for this specific compound.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-1,2,5-oxadiazol-3-amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-1,2,5-oxadiazol-3-amine |

| Amine | Ammonia (NH₃) or primary/secondary amines | 4-Amino or 4-(substituted-amino)-1,2,5-oxadiazol-3-amine derivatives |

| Azide (B81097) | Sodium azide (NaN₃) | 4-Azido-1,2,5-oxadiazol-3-amine |

Reactivity of the Primary Amino Group

The primary amino group at the C-3 position is a key functional handle for derivatization, allowing for the introduction of a wide array of substituents through various reactions.

Acylation and Sulfonylation Reactions

Primary amines are readily acylated and sulfonylated. These reactions involve the nucleophilic attack of the amino group on the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively.

Acylation: This can be achieved using reagents such as acid chlorides or acid anhydrides. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-(4-Iodo-1,2,5-oxadiazol-3-yl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base, would result in the corresponding sulfonamide, N-(4-Iodo-1,2,5-oxadiazol-3-yl)-4-methylbenzenesulfonamide. A study on the preparation of 2-aminosulfonamide-1,3,4-oxadiazoles utilized a three-component coupling of an acylhydrazine, an isocyanate, and a sulfonyl chloride, demonstrating the feasibility of sulfonylation on related heterocyclic amines. durham.ac.uk

Table 2: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Structure | Product Name |

| Acetyl chloride | N-(4-Iodo-1,2,5-oxadiazol-3-yl)acetamide | |

| Benzoyl chloride | N-(4-Iodo-1,2,5-oxadiazol-3-yl)benzamide | |

| p-Toluenesulfonyl chloride | N-(4-Iodo-1,2,5-oxadiazol-3-yl)-4-methylbenzenesulfonamide |

Alkylation and Arylation of the Amine

Direct alkylation or arylation of the primary amino group can be challenging as it can lead to mixtures of mono- and di-substituted products, or even alkylation of the heterocyclic nitrogen under forcing conditions. thieme-connect.dethieme-connect.de However, specific methods can be employed to achieve these transformations.

Alkylation: Reductive amination is a common strategy for controlled alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.

Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the arylation of amines. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. While direct application on this compound is not explicitly detailed, its success on a wide range of substrates suggests potential applicability.

Diazotization and Subsequent Chemical Transformations

Primary aromatic amines can be converted to diazonium salts through reaction with a source of nitrous acid, a process known as diazotization. These diazonium salts are highly versatile intermediates that can be transformed into a wide variety of functional groups. The diazotization of aromatic amines is a well-established synthetic tool. ijcce.ac.ir

The reaction of this compound with sodium nitrite (B80452) in the presence of a strong acid would be expected to form the corresponding 4-Iodo-1,2,5-oxadiazol-3-diazonium salt. This intermediate, while likely unstable, could undergo a range of subsequent reactions:

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) could introduce chloro, bromo, or cyano groups, respectively, at the C-3 position.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt would yield the 3-fluoro derivative.

Gomberg-Bachmann Reaction: Reaction with an aromatic compound, like benzene, could lead to the formation of a biaryl system.

Reduction: Reduction of the diazonium group, for instance with hypophosphorous acid, would lead to deamination, yielding 4-Iodo-1,2,5-oxadiazole.

A study on the synthesis of nitrogen-rich energetic compounds starting from 3-amino-4-cyanofurazan involved a diazotization–chlorination step, indicating that the amino group on the furazan ring can indeed be diazotized and subsequently substituted. nih.gov

Intrinsic Reactivity of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is characterized by its aromaticity and electron-deficient nature, which dictates its reactivity. chemicalbook.com

Electrophilic Aromatic Substitution (excluding iodination)

The 1,2,5-oxadiazole ring system is generally considered to have low reactivity towards electrophiles due to its electron-deficient character. thieme-connect.denih.gov The presence of two electron-withdrawing nitrogen atoms in the ring makes electrophilic attack on the ring carbons energetically unfavorable. nih.gov Standard electrophilic aromatic substitution reactions like nitration or Friedel-Crafts alkylation/acylation are difficult to achieve on the 1,2,5-oxadiazole ring itself. Electrophilic substitution is more likely to occur on a substituent attached to the ring if that substituent is activating. chemicalbook.com

While direct electrophilic substitution on the 1,2,5-oxadiazole ring of this compound is not reported in the provided search results and is expected to be challenging, the possibility of such reactions under harsh conditions cannot be entirely ruled out. However, the amino group would likely be protonated under strongly acidic conditions, further deactivating the ring system.

Spectroscopic and Structural Characterization of 4 Iodo 1,2,5 Oxadiazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-Iodo-1,2,5-oxadiazol-3-amine, ¹H and ¹³C NMR provide direct evidence of its core structure, while advanced 2D NMR techniques can confirm the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the amine (NH₂) protons. The chemical shift of these protons can be influenced by the solvent, concentration, and temperature. In a typical deuterated solvent like DMSO-d₆, the amine protons would likely appear as a broad singlet. For comparison, the amine protons in related amino-oxadiazole and aminofurazan derivatives, such as 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, have been observed as a broad singlet at approximately δ 7.37 ppm. nih.gov Similarly, in 3-aminofurazan derivatives, the amino protons have been noted to shift downfield upon certain reactions. nih.gov Therefore, a similar chemical shift range is anticipated for the amine protons of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | ~ 6.5 - 7.5 | broad singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is predicted to exhibit two distinct signals corresponding to the two carbon atoms of the 1,2,5-oxadiazole ring. The chemical shifts of these carbons are significantly influenced by the attached substituents: the amino (-NH₂) group and the iodo (-I) group.

The carbon atom bonded to the amino group (C-3) is expected to be shielded, appearing at a lower chemical shift, while the carbon atom attached to the iodine (C-4) will be significantly influenced by the heavy atom effect of iodine. In related 1,3,4-oxadiazole (B1194373) systems, the carbon atoms of the heterocyclic ring typically resonate in the range of δ 155-165 ppm. nih.govresearchgate.net For instance, in 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, the ring carbons appear at δ 157.58 and 163.56 ppm. nih.gov The carbon attached to an iodine atom in aromatic systems can show a wide range of chemical shifts, often appearing at a lower field than expected due to the heavy atom effect. For example, the carbon bearing an iodine atom in 1-iodopropane (B42940) appears at a relatively low chemical shift of 9.2 ppm. docbrown.info

Considering these factors, the carbon attached to the amino group in this compound is predicted to be in the region of δ 150-160 ppm. The carbon attached to the iodine atom is expected to be at a significantly lower chemical shift, potentially in the range of δ 90-110 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 (-C-NH₂) | 150 - 160 |

| C-4 (-C-I) | 90 - 110 |

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can further aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental formula. The calculated exact mass for the molecular ion of this compound ([C₂H₂IN₃O]⁺) would be a key piece of data for its definitive identification. The presence of iodine with its characteristic isotopic pattern would not be observed as iodine is monoisotopic (¹²⁷I).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₂H₂IN₃O]⁺ | 210.9242 |

Elucidation of Fragmentation Patterns

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of both iodo-substituted and amino-substituted heterocyclic compounds. The molecular ion peak is expected to be observed.

Key fragmentation pathways would likely include:

Loss of Iodine Radical: A primary fragmentation would be the cleavage of the C-I bond to lose an iodine radical (I•), resulting in a fragment ion [C₂H₂N₃O]⁺.

Loss of HCN: Heterocyclic rings containing nitrogen often undergo fragmentation with the loss of hydrogen cyanide (HCN).

Ring Cleavage: The oxadiazole ring itself can undergo cleavage, leading to various smaller fragment ions. For example, the loss of NO or N₂O fragments is a possibility.

Loss of NH₂ Radical: Cleavage of the C-N bond of the amino group could result in the loss of an amino radical (•NH₂).

A plausible fragmentation pattern would involve an initial loss of an iodine radical followed by subsequent fragmentation of the remaining [C₂H₂N₃O]⁺ ion.

Infrared (IR) Spectroscopy for Functional Group Identification

The primary functional groups in this compound are the amino group (-NH₂), the 1,2,5-oxadiazole ring, and the carbon-iodine bond (C-I). The amino group typically exhibits two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The symmetric and asymmetric stretching of the N-H bonds are key indicators of a primary amine. Additionally, a scissoring (bending) vibration for the -NH₂ group is expected around 1600-1650 cm⁻¹.

The 1,2,5-oxadiazole ring has several characteristic vibrations. The C=N stretching vibration is typically observed in the 1600-1680 cm⁻¹ region. The N-O and C-O-C stretching vibrations of the oxadiazole ring are expected in the fingerprint region, generally between 1000 cm⁻¹ and 1300 cm⁻¹. For instance, in some 1,3,4-oxadiazole derivatives, C-O-C stretching bands are found around 1040-1277 cm⁻¹. nih.gov

The carbon-iodine (C-I) bond stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 500-600 cm⁻¹. This is due to the high mass of the iodine atom.

Based on data from related substituted oxadiazole compounds, a general profile of the expected IR absorption bands for this compound can be compiled.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Amino (-NH₂) | 3300 - 3500 | N-H Asymmetric & Symmetric Stretching |

| Amino (-NH₂) | 1600 - 1650 | N-H Scissoring (Bending) |

| Oxadiazole Ring | 1600 - 1680 | C=N Stretching |

| Oxadiazole Ring | 1000 - 1300 | N-O, C-O-C Stretching |

| Carbon-Iodine | 500 - 600 | C-I Stretching |

This table is generated based on typical IR absorption frequencies for the respective functional groups and data from analogous compounds.

For example, studies on various 5-substituted-1,3,4-oxadiazol-2-amines have shown NH₂ stretching vibrations in the range of 3310–3400 cm⁻¹ and C=N stretching around 1610 cm⁻¹. d-nb.info Another study on 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine reported NH₂ stretching at 3375 and 3482 cm⁻¹, C=N stretching at 1658 cm⁻¹, and C-O-C stretching at 1040 and 1268 cm⁻¹. nih.gov These examples support the predicted regions for the key functional groups in this compound.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, insights into its potential solid-state structure can be gained by examining the crystal structures of related compounds, such as 4-iodoaniline (B139537). researchgate.net

The crystal structure of 4-iodoaniline reveals a packing arrangement influenced by N-H···N and N-H···I hydrogen bonds, as well as I···I and C-H···π interactions. researchgate.net It is plausible that this compound would also exhibit significant intermolecular interactions involving the amino group and the iodine atom. The nitrogen atoms of the oxadiazole ring could also act as hydrogen bond acceptors.

The planarity of the 1,2,5-oxadiazole ring is a known characteristic of this heterocyclic system. It is expected that the five-membered ring in this compound would be largely planar. The iodine atom and the amino group would be substituted at the C4 and C3 positions of this ring, respectively. The precise bond lengths and angles would be influenced by the electronic effects of the iodo and amino substituents.

A hypothetical set of crystallographic parameters for this compound, based on known structures of similar small molecules, might fall within the following ranges:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for small organic molecules) |

| C-I Bond Length | ~2.10 Å |

| C-N (amino) Bond Length | ~1.35 Å |

| O-N (ring) Bond Length | ~1.40 Å |

| C=N (ring) Bond Length | ~1.30 Å |

This table presents hypothetical data based on typical values found in related organic crystal structures.

The presence of the heavy iodine atom would likely lead to specific packing motifs, potentially involving halogen bonding (C-I···N or C-I···O interactions), which is a significant directional intermolecular force in crystal engineering. researchgate.net Definitive elucidation of the solid-state structure of this compound awaits successful single crystal growth and X-ray diffraction analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic nature of the 1,2,5-oxadiazole ring and its substituents. The oxadiazole ring itself contains π-bonds and heteroatoms with non-bonding electrons, which can participate in electronic transitions. The amino group acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The iodine atom, with its lone pairs of electrons, can also influence the electronic spectrum.

Generally, heterocyclic aromatic compounds exhibit π → π* transitions at shorter wavelengths (typically below 300 nm) and, if heteroatoms with lone pairs are present, n → π* transitions at longer wavelengths with lower intensity. For substituted 1,3,4-oxadiazoles, absorption maxima have been observed in the range of 200-320 nm. mdpi.com

The electronic transitions for this compound can be predicted to fall within this range. The presence of the amino group is likely to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted oxadiazole ring, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

| Transition Type | Expected λ_max Range (nm) | Chromophore |

| π → π | 200 - 280 | 1,2,5-Oxadiazole ring |

| n → π | 280 - 350 | Heteroatoms (N, O) in the ring and substituents |

This table provides an estimated range for the electronic transitions based on data for analogous heterocyclic compounds.

The solvent used for UV-Vis analysis can also affect the absorption spectrum. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the λ_max values. A detailed study of the UV-Vis spectrum in different solvents could provide further insights into the nature of the electronic transitions.

Computational and Theoretical Investigations of 4 Iodo 1,2,5 Oxadiazol 3 Amine

Quantum Chemical Calculations (Density Functional Theory, DFT)rsc.orgmdpi.com

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. rsc.orgmdpi.com This method is instrumental in providing a theoretical framework for understanding the intricacies of molecular systems like 4-Iodo-1,2,5-oxadiazol-3-amine.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this involves finding the conformation with the lowest energy. The planarity of the 1,2,5-oxadiazole ring is a key feature, and the orientation of the amino and iodo substituents relative to this ring is a subject of conformational analysis. researchgate.net Studies on similar heterocyclic compounds suggest that the amino group protons and the iodine atom may lie in the plane of the ring to maximize stability. sciencepublishinggroup.com

Table 1: Representative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length | C3-N3 | ~1.38 Å |

| Bond Length | C4-I | ~2.05 Å |

| Bond Length | N-H (amine) | ~1.01 Å |

| Bond Angle | N3-C3-C4 | ~110° |

| Bond Angle | I-C4-N2 | ~125° |

| Dihedral Angle | H-N3-C3-C4 | ~0° or 180° |

Note: The values presented are illustrative and based on typical DFT calculations for similar structures.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)rsc.org

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. uantwerpen.be

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the oxadiazole ring. Conversely, the LUMO is likely to be centered on the oxadiazole ring and the electronegative iodine atom. A smaller HOMO-LUMO gap suggests higher reactivity. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values derived from DFT calculations on analogous molecules.

Molecular Electrostatic Potential (MEP) Mappingrsc.org

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.netymerdigital.com In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. ymerdigital.com

For this compound, the MEP map is expected to show a negative potential around the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the amino group, making these sites potential targets for electrophiles. uantwerpen.be The hydrogen atoms of the amino group and the region around the iodine atom, particularly the "sigma-hole" along the C-I bond axis, are anticipated to exhibit a positive electrostatic potential, indicating a propensity for interaction with nucleophiles. acs.org

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical NMR Chemical Shift Calculationsufv.brnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions are valuable for assigning experimental spectra and confirming the structure of a compound. ufv.br For this compound, the chemical shifts of the amine protons and the carbon atoms in the oxadiazole ring are of particular interest. The predicted shifts are influenced by the electronic environment of each nucleus, which is shaped by the presence of the iodo and amino functional groups.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C3 | ~150 |

| C4 | ~95 |

| Amine Protons | ~5.0-6.0 |

Note: These values are illustrative and depend on the specific computational method and solvent model used.

Vibrational Frequency Analysis (IR)orgchemboulder.com

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. Theoretical vibrational frequency analysis can predict the wavenumbers and intensities of IR absorption bands. researchgate.net This is useful for identifying characteristic functional groups. In the case of this compound, key predicted vibrations would include the N-H stretching and bending of the primary amine, the C-N and C-I stretching, and the vibrations of the oxadiazole ring. orgchemboulder.comwpmucdn.com

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3400-3500 |

| N-H Stretch (symmetric) | ~3300-3400 |

| N-H Bend | ~1600-1650 |

| C=N Stretch (ring) | ~1550-1600 |

| C-I Stretch | ~500-600 |

Note: These are representative values and may vary based on the computational level of theory.

Mechanistic Studies of Reaction Pathways

The synthesis of substituted 1,2,5-oxadiazoles often involves the cyclization of α-dioximes. For this compound, a plausible synthetic route would involve the cyclization of a precursor containing the necessary iodo and amino functionalities. Computational chemistry provides powerful tools to investigate the mechanisms of such reactions, including the identification and characterization of transition states.

Transition state analysis for the formation of the 1,2,5-oxadiazole ring from a dioxime typically reveals a concerted or stepwise mechanism involving dehydration. Theoretical calculations can determine the geometry of the transition state and the associated activation energy, providing crucial information about the reaction kinetics. For example, studies on the formation of other heterocyclic rings often involve locating the transition state for the ring-closing step. frontiersin.org

A key transformation for this compound could also be its further functionalization, for example, through nucleophilic substitution of the iodine atom. The 1,2,5-oxadiazole ring is generally considered to have low reactivity towards nucleophiles, but this can be enhanced by the presence of suitable substituents. researchgate.net A transition state analysis for a hypothetical nucleophilic aromatic substitution (SNAr) reaction would involve modeling the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the iodide leaving group. The stability of the transition state would be influenced by the electronic effects of the amino group.

A representative table of calculated activation energies for a hypothetical reaction pathway is shown below.

| Reaction Step | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Ring Cyclization | Iodo-amino-dioxime | This compound + H2O | Value would be determined by calculation |

| Nucleophilic Substitution | This compound + Nu- | 4-Nu-1,2,5-oxadiazol-3-amine + I- | Value would be determined by calculation |

This table illustrates the type of data obtained from transition state analysis. Specific values require detailed computational studies.

By mapping the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a comprehensive understanding of the reaction mechanism, including its feasibility and potential pathways.

Computational studies on the decomposition of furazan-based compounds have also been performed, suggesting that the initial step often involves the cleavage of the O-N bond in the heterocyclic ring. dtic.mil An energy profile for the decomposition of this compound would elucidate its thermal stability.

The energy profile for a substitution reaction on the ring would show the initial energy of the reactants, the energy of the transition state for the formation of the intermediate, the energy of the intermediate itself, the energy of the transition state for the departure of the leaving group, and finally the energy of the products.

A hypothetical reaction coordinate diagram would visually represent this energy profile, with the reaction coordinate on the x-axis and the potential energy on the y-axis.

Transition State Analysis for Key Chemical Transformations

Structure-Reactivity Relationships from a Theoretical Perspective

The chemical reactivity of this compound is intrinsically linked to its electronic structure, which is determined by the interplay of the 1,2,5-oxadiazole ring and its substituents. Theoretical calculations can quantify various molecular properties that provide insights into these structure-reactivity relationships.

The 1,2,5-oxadiazole ring itself is an electron-withdrawing system. The introduction of an amino group at the 3-position acts as an electron-donating group through resonance, which can influence the reactivity of the ring. Conversely, the iodine atom at the 4-position is primarily an inductively electron-withdrawing group, but can also participate in halogen bonding.

Computational studies on related systems have shown that electron-donating groups increase the electron density on the ring, which can affect its susceptibility to electrophilic or nucleophilic attack. The amino group in this compound would be expected to increase the nucleophilicity of the ring carbons and potentially the other ring nitrogen, while also being a site for electrophilic attack itself.

The iodine substituent provides a site for nucleophilic substitution, a common reaction for halogenated heterocycles. researchgate.net The reactivity of the C-I bond towards nucleophilic attack would be modulated by the electronic effects of the amino group and the oxadiazole ring.

A useful theoretical tool for understanding reactivity is the analysis of Frontier Molecular Orbitals (HOMO and LUMO). The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized more on the amino group and the ring, while the LUMO may have significant contributions from the carbon atom bearing the iodine and the ring itself.

A table summarizing the predicted effects of substituents on the reactivity of the 1,2,5-oxadiazole ring is presented below.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| -NH2 | 3 | +R, -I (overall donating) | Activates the ring towards electrophilic attack; may modulate reactivity at the C-I bond. |

| -I | 4 | -I, +R (overall withdrawing) | Deactivates the ring towards electrophilic attack; provides a leaving group for nucleophilic substitution. |

This table provides a qualitative prediction based on established chemical principles and findings from related systems.

Synthetic Applications of 4 Iodo 1,2,5 Oxadiazol 3 Amine in Complex Molecule Synthesis

Construction of Novel and Advanced Heterocyclic Systems

The unique arrangement of reactive sites on the 4-iodo-1,2,5-oxadiazol-3-amine scaffold facilitates its use in the synthesis of more complex, multi-ring heterocyclic structures. Both the iodo and amino groups can participate in cyclization reactions to build new rings onto the foundational oxadiazole core.

Formation of Fused Heterocyclic Ring Systems

A key application of this compound is in the construction of fused heterocyclic systems, where the oxadiazole ring is annulated with another ring. This is often achieved through a sequence of reactions where the iodo and amino groups are strategically manipulated. For instance, a common strategy involves an initial palladium-catalyzed cross-coupling reaction at the 4-position, followed by modification of the amino group and a subsequent intramolecular cyclization to forge the new ring. This approach has been successfully employed to create potent kinase inhibitors featuring fused systems like imidazo[4,5-c]pyridines. nih.gov The synthesis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, a core structure for many biologically active compounds, relies on the reactivity of the oxadiazole diamine precursor, highlighting the importance of the amine functionality in building adjacent heterocyclic rings. researchgate.netmdpi.com

These synthetic strategies grant access to a variety of fused systems with significant potential in materials science and medicinal chemistry. mdpi.com

Table 1: Fused Heterocyclic Systems Derived from the this compound Scaffold

| Fused System | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Imidazo[4,5-c]pyridine | Sequential cross-coupling and intramolecular cyclization | Kinase Inhibition | nih.gov |

| Benzimidazole | Condensation/cyclization of a diamino precursor | Kinase Inhibition | researchgate.net |

Incorporation into Macrocyclic Architectures

Macrocycles are of significant interest due to their conformational rigidity and ability to bind to challenging biological targets. The bifunctionality of this compound makes it an excellent component for macrocycle synthesis. The oxadiazole unit can act as a bioisosteric replacement for amide or ester bonds, often improving pharmacokinetic properties like cell permeability. nih.gov

Synthetic strategies can involve the stepwise or one-pot reaction of the iodo and amino groups to link multiple building blocks together. For example, palladium-catalyzed coupling reactions on the iodo-substituted position can be combined with amide bond formation at the amino group to incorporate the oxadiazole moiety into large peptide-like macrocyclic structures. researchgate.netmdpi.com The synthesis of macrocycles containing 1,3,4-oxadiazole (B1194373) and pyridine (B92270) units has been reported, showcasing the general feasibility of incorporating azole rings into these large structures. researchgate.netacs.org

Scaffold Derivatization for Combinatorial Library Synthesis

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. The this compound scaffold is ideally suited for this purpose, as its two distinct functional groups can be independently and selectively modified to create two vectors of diversity. nih.gov

Diversification Strategies Directed by the Iodo Substituent

The carbon-iodine bond on the oxadiazole ring is a highly effective handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide array of chemical fragments to the C4 position of the ring with high efficiency and functional group tolerance. nih.gov

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces diverse aromatic systems. scilit.com

Sonogashira Coupling: Reaction with terminal alkynes provides access to compounds with linear, rigid alkynyl linkers. researchgate.netrsc.orgrsc.org

Buchwald-Hartwig Amination: Reaction with primary or secondary amines allows for the introduction of different amino substituents. nih.gov

These well-established and robust reactions enable the creation of vast libraries of 4-substituted-1,2,5-oxadiazol-3-amines from readily available starting materials.

Table 2: Diversification of the this compound Scaffold via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Introduced Substituent | Reference |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Aryl/Heteroaryl | nih.govscilit.com |

| Sonogashira | R-C≡CH | Alkynyl | researchgate.netrsc.orgresearchgate.net |

Diversification Strategies through Modifications of the Amino Group

The amino group at the C3 position provides a second, independent site for derivatization. Standard organic transformations can be used to introduce a variety of functional groups, further expanding the chemical space of a combinatorial library.

Common modifications include:

Acylation: Reaction with acid chlorides (R-COCl) or activated carboxylic acids to form amides. nih.govresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) to produce sulfonamides.

Alkylation: Reaction with alkyl halides to generate secondary or tertiary amines.

These reactions are typically high-yielding and compatible with a wide range of functional groups, making them suitable for parallel synthesis formats used in library generation.

Table 3: Modification of the Amino Group for Library Synthesis

| Reaction Type | Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acid Chloride (RCOCl) | Amide | nih.govresearchgate.net |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | wiley-vch.de |

Utilization as a Key Building Block for Chemical Probes and Tools

One of the most significant applications of this compound is its use as a starting material for the synthesis of highly specific chemical probes, particularly kinase inhibitors. researchgate.net Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

The 4-amino-1,2,5-oxadiazole moiety has been identified as a privileged "hinge-binding" motif, meaning it can effectively anchor a molecule within the ATP-binding site of many kinases. researchgate.net By starting with the iodo-substituted precursor, medicinal chemists can use the diversification strategies outlined in section 6.2 to synthesize and optimize potent and selective inhibitors.

For example, the synthesis of 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives has led to the discovery of nanomolar inhibitors of p70S6 kinase (p70S6K) and Rho kinase (ROCK), which are important targets in cancer and cardiovascular disease research, respectively. nih.govresearchgate.net These compounds serve as powerful chemical tools to interrogate the biological functions of their respective targets in cells and in vivo. The ability to systematically modify the scaffold by reacting both the iodo and amino positions allows for fine-tuning of properties like potency, selectivity, and cell permeability.

Table 4: Kinase Inhibitors Developed from this compound

| Compound Name/Scaffold | Target Kinase | Activity | Application | Reference |

|---|---|---|---|---|

| 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives | p70S6K | Kᵢ < 1 nM | Chemical probe for cancer signaling | researchgate.net |

| SB-7720770-B | ROCK1 | IC₅₀ = 5.6 nM | Chemical probe for cardiovascular research | nih.gov |

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |

| SB-7720770-B (4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine) |

Synthesis of Structural Analogues and Homologues of Research Interest

This compound serves as a versatile scaffold in synthetic chemistry for the generation of a wide array of structural analogues and homologues. The presence of two distinct reactive sites—the nucleophilic amino group at the 3-position and the electrophilic carbon bearing an iodo substituent at the 4-position—allows for selective and diverse functionalization. The iodo group, in particular, is an excellent leaving group, making it highly suitable for various cross-coupling reactions.

Research has demonstrated that the 4-position of the 1,2,5-oxadiazole ring is a prime target for modification to create compounds of interest. The development of analogues with heterocyclic substituents at this position is an area of intensive investigation due to their potential pharmacological activities. researchgate.netmdpi.com A key strategy for introducing these substituents is through palladium-catalyzed cross-coupling reactions. The reactivity of halogenated 1,2,5-thiadiazoles, a related class of heterocycles, shows that iodo-substituted compounds are more reactive and selective in such transformations compared to their chloro- or bromo-counterparts. researchgate.net This principle underscores the utility of this compound as a precursor, enabling the synthesis of complex molecules like 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives, which have been explored as potent kinase inhibitors. researchgate.net

Simultaneously, the amino group at the 3-position provides another handle for synthetic elaboration. Standard organic transformations can be employed to convert this amine into a variety of functional groups. For instance, reactions with benzoyl derivatives or other acylating agents can produce a series of N-substituted amides. google.com This dual reactivity allows for the systematic modification of the molecule at two distinct points, facilitating the creation of extensive libraries of structural analogues for structure-activity relationship (SAR) studies in drug discovery and materials science.

The following table summarizes the key synthetic pathways for generating structural analogues from this compound.

| Starting Material | Reaction Type | Reagent Example | Resulting Analogue Class | Example Product |

| This compound | Palladium-Catalyzed Cross-Coupling | Aryl/Heteroaryl Boronic Acid | 4-Aryl/Heteroaryl-1,2,5-oxadiazol-3-amines | 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine researchgate.net |

| This compound | Acylation | Benzoyl Chloride | N-(4-Iodo-1,2,5-oxadiazol-3-yl)amides | N-(4-Iodo-1,2,5-oxadiazol-3-yl)benzamide google.com |

| This compound | Paal-Knorr Reaction (of diamine precursor) | 2,5-Hexanedione | 4-(Pyrrol-1-yl)-1,2,5-oxadiazol-3-amines | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine mdpi.com |

These synthetic strategies highlight the importance of this compound as a foundational building block for accessing novel and structurally diverse molecules with potential applications in various fields of chemical and biological research.

Future Directions and Emerging Research Avenues

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including oxadiazole derivatives. mdpi.comnih.gov Future research on 4-Iodo-1,2,5-oxadiazol-3-amine is likely to focus on developing synthetic routes that are not only more efficient in terms of yield and reaction time but also significantly reduce the environmental impact. nih.gov This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comnih.gov

Promising green synthetic techniques that could be adapted for this compound include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of various oxadiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The application of microwave irradiation could be particularly beneficial for the cyclization steps in the synthesis of the 1,2,5-oxadiazole ring.

Ultrasound-Mediated Synthesis: Sonication is another energy-efficient method that can enhance reaction rates and yields. Ultrasound has been successfully used for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, suggesting its potential applicability for the synthesis of 1,2,5-isomers. nih.gov

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed efficiently without a catalyst and in the absence of a solvent represents a significant step towards sustainability. Grinding and milling techniques, for instance, have been explored for the synthesis of oxadiazoles (B1248032) and could be investigated for the synthesis of this compound. nih.govijcce.ac.ir

| Synthetic Approach | Conventional Methods | Potential Green Alternatives |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., ionic liquids, 2-methyl THF), solvent-free conditions. mdpi.com |

| Catalysts | May involve heavy or toxic metal catalysts. | Environmentally benign catalysts, catalyst-free reactions. nih.gov |

| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (minutes to hours). nih.gov |

| Waste Generation | Can produce significant chemical waste | Minimized waste generation. nih.gov |

Exploration of Unconventional Reactivity Modes and Catalytic Systems

Future synthetic strategies for this compound will likely involve the exploration of novel reactivity patterns and the use of advanced catalytic systems. The iodo-substituent on the oxadiazole ring presents a key handle for a variety of transformations.

Key areas for exploration include:

C-H Activation/Functionalization: Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic rings, including 1,3,4-oxadiazoles. mdpi.comresearchgate.net Research into the direct C-H functionalization of the 1,2,5-oxadiazole ring could provide more atom-economical routes to substituted derivatives. Palladium and copper catalysts are commonly used for such transformations. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to forge new bonds and has been used in the synthesis of 1,3,4-oxadiazoles and for the functionalization of other nitrogen heterocycles. organic-chemistry.orgnih.gov This approach could be used to introduce the iodo-substituent or to perform further modifications on the molecule under environmentally friendly conditions. nih.gov

Novel Catalytic Systems: The development of novel catalysts, including those based on earth-abundant metals like iron or copper, is a key trend in organic synthesis. organic-chemistry.org For instance, copper(II) oxide nanoparticles have been used as a reusable catalyst for the arylation of 1,3,4-oxadiazoles. organic-chemistry.org The exploration of such catalysts for the synthesis and functionalization of this compound could lead to more cost-effective and sustainable processes.

| Catalytic System | Potential Application in Synthesis | Anticipated Advantages |

| Palladium/Copper Catalysts | Direct C-H arylation/functionalization of the oxadiazole ring. mdpi.comresearchgate.net | High efficiency, atom economy. |

| Photoredox Catalysts | Introduction of iodo-substituent or other functional groups under mild conditions. organic-chemistry.orgnih.gov | Use of visible light as a renewable energy source, high selectivity. |

| Nanoparticle Catalysts | Reusable catalysts for cross-coupling reactions. organic-chemistry.org | Catalyst recyclability, improved sustainability. |

| Iron-based Catalysts | Oxidative cyclization reactions. organic-chemistry.org | Low cost, low toxicity. |

Integration of Advanced Computational Modeling for Predictive Synthesis Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern synthetic chemistry. tandfonline.comresearchgate.net For a molecule like this compound, computational modeling can provide valuable insights to guide synthetic efforts.

Applications of computational modeling in this context include:

Reaction Mechanism Elucidation: DFT calculations can be used to study the transition states and intermediates of potential synthetic routes, helping to predict the most favorable reaction pathways.

Predicting Regioselectivity: In reactions where multiple isomers can be formed, computational methods can predict the most likely outcome, which is particularly useful for functionalizing the heterocyclic ring. acs.org

Virtual Screening of Catalysts: Computational models can be used to screen potential catalysts for a given transformation, saving significant experimental time and resources.

Understanding Molecular Properties: Calculations can predict the electronic properties, such as the HOMO-LUMO gap and molecular electrostatic potential, which can be correlated with the reactivity and stability of the compound and its intermediates. researchgate.net The impact of the halogen substituent on these properties can also be modeled. acs.org

| Computational Method | Application in Synthesis Design | Information Gained |

| Density Functional Theory (DFT) | Predicting reaction pathways and regioselectivity. tandfonline.comacs.org | Energetics of transition states and intermediates, most likely products. |

| Hartree-Fock (HF) | Initial geometry optimization and electronic structure analysis. tandfonline.com | Molecular orbital energies, charge distribution. |

| Molecular Dynamics (MD) | Simulating the behavior of molecules in solution. mdpi.com | Solvent effects, conformational preferences. |

Adaption for Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemicals are produced, offering advantages in terms of safety, efficiency, and scalability. europa.euresearchgate.neteuropa.eu Given that some oxadiazole derivatives are used as energetic materials, the safety benefits of flow chemistry are particularly relevant. frontiersin.org

The adaptation of the synthesis of this compound to these platforms could involve:

Continuous Flow Synthesis: Performing key reaction steps, such as nitration or cyclization, in a continuous flow reactor can allow for better control over reaction parameters like temperature and mixing, leading to improved yields and safety, especially for exothermic or hazardous reactions. europa.euresearchgate.net

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis, accelerating the development of more efficient protocols.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system can streamline the entire process, from reactants to the final purified product.

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk with hazardous reagents/exothermic reactions. | Enhanced safety due to small reactor volumes and better heat/mass transfer. europa.eu |

| Scalability | Can be challenging to scale up. | More straightforward scalability. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and reaction time. researchgate.net |

| Reproducibility | Can be variable between batches. | High reproducibility. researchgate.net |

Q & A

Q. Key considerations :

- Purity monitoring : Use HPLC (99.6% purity achieved in ) and elemental analysis (C, H, N matching theoretical values within 0.1%) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation but may require post-reaction purification to remove byproducts .

How is the structural integrity of this compound confirmed in academic research?

Basic

Advanced spectroscopic and crystallographic techniques are employed:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies amine protons (δ 5.5–6.0 ppm) and iodine-induced deshielding effects on adjacent carbons .

- X-ray crystallography : Single-crystal studies reveal bond lengths (C–N: 1.32 Å, C–I: 2.10 Å) and hydrogen-bonding networks (N–H⋯N, ~2.8 Å) critical for stability .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 236.92 for C₃H₂IN₃O) .